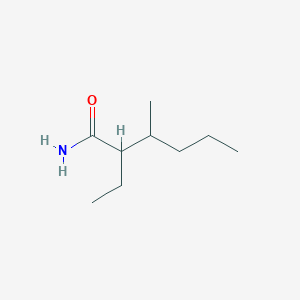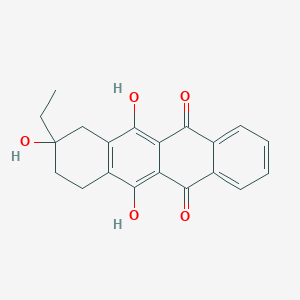
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a chemical compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure and are often used in medicinal chemistry, particularly in the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, including the formation of the tetracenequinone core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl and ethyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce more hydroxylated compounds .
Scientific Research Applications
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The disruption of these processes can lead to cell death, making the compound effective as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: Another anthracycline with a similar tetracenequinone structure.
Doxorubicin: Known for its use in chemotherapy, also shares structural similarities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and multiple hydroxyl groups can affect its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
75963-80-3 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-ethyl-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O5/c1-2-20(25)8-7-12-13(9-20)19(24)15-14(18(12)23)16(21)10-5-3-4-6-11(10)17(15)22/h3-6,23-25H,2,7-9H2,1H3 |
InChI Key |
WMMLIWFPBNUGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



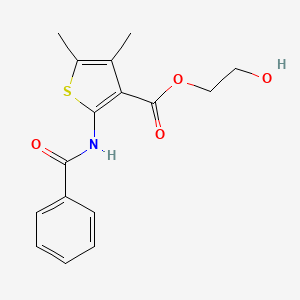
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
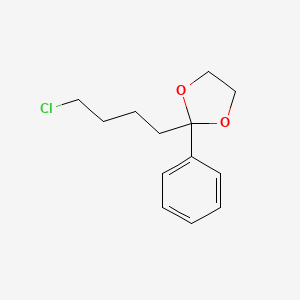
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
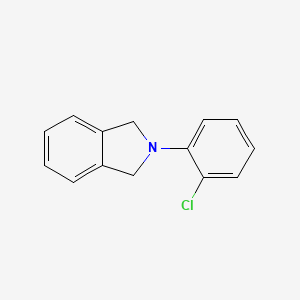
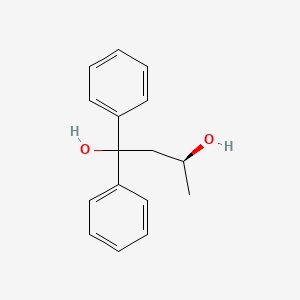
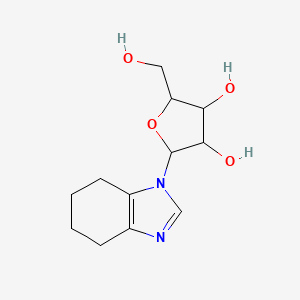

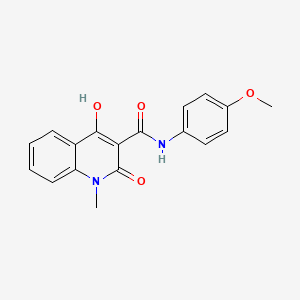
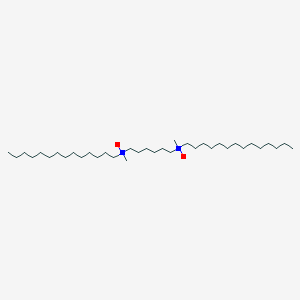
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
